REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]2[N:11]([CH:15]=[C:16]([CH2:18]O)[N:17]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:22])=O>>[CH2:1]([O:8][C:9]1[C:10]2[N:11]([CH:15]=[C:16]([CH2:18][Cl:22])[N:17]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=C(N2)CO
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was heated on a steam bath for 1 hr
|
Duration
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1 h
|
Type
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DISTILLATION
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Details
|
Excess phosphoryl chloride was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid residue triturated with acetonitrile
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=C(N2)CCl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |